Z-Pyr-OH, also known as Z-D-pyroglutamic acid, is a compound with the molecular formula and a molecular weight of approximately 375.36 g/mol. This compound is categorized under amino acids and derivatives, specifically classified as a protected form of pyroglutamic acid. It is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
The synthesis of Z-Pyr-OH involves multiple steps, beginning with the preparation of D-pyroglutamic acid, which is then reacted with benzyl chloroformate chloride (Cbz).
The molecular structure of Z-Pyr-OH can be described using its canonical and isomeric SMILES representations:
C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Z-Pyr-OH can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and development.
The mechanism of action for Z-Pyr-OH primarily involves its role as a reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by stabilizing intermediates during the coupling reactions.
Z-Pyr-OH has several scientific applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7